1-(2-chloro-5-methylphenyl)-N-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
Description
This compound is a triazole-based carboxamide featuring a 1,2,3-triazole core substituted with a 2-chloro-5-methylphenyl group at position 1 and a 5-methyl group at position 3. The carboxamide moiety is linked to a 2-fluorophenyl substituent. Its structural uniqueness lies in the synergistic combination of halogenated aryl groups (Cl and F) and methyl substituents, which are hypothesized to enhance binding affinity and metabolic stability in biological systems .
Properties
IUPAC Name |
1-(2-chloro-5-methylphenyl)-N-(2-fluorophenyl)-5-methyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClFN4O/c1-10-7-8-12(18)15(9-10)23-11(2)16(21-22-23)17(24)20-14-6-4-3-5-13(14)19/h3-9H,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHWCQIJJKVIBMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)N2C(=C(N=N2)C(=O)NC3=CC=CC=C3F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClFN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-Chloro-5-methylphenyl)-N-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a compound of interest due to its potential biological activities. The triazole ring is known for its diverse pharmacological properties, including antifungal, antibacterial, and anticancer effects. This article reviews the biological activity of this compound based on available literature and research findings.
- IUPAC Name : this compound
- Molecular Formula : C₁₈H₁₃ClF N₂O
- Molecular Weight : 379 Da
- LogP : 5.53
- Polar Surface Area : 55 Ų
Biological Activity Overview
The biological activities of triazole derivatives, including the compound , have been extensively studied. The following sections summarize the key findings related to its pharmacological effects.
Anticancer Activity
Recent studies have shown that triazole derivatives exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound has been noted to induce apoptosis in various cancer cell lines. Flow cytometry assays demonstrated that it activates apoptotic pathways involving p53 expression and caspase-3 cleavage in MCF-7 breast cancer cells .
- Cytotoxicity Studies : In vitro tests revealed that the compound showed cytotoxic activity against several cancer cell lines, with IC₅₀ values indicating effective inhibition at low concentrations. For example, derivatives with similar structures have shown IC₅₀ values in the micromolar range against MCF-7 and other cancer lines .
Antimicrobial Activity
The compound's antimicrobial properties have also been investigated:
- In Vitro Testing : Compounds with a triazole moiety have demonstrated moderate to good activity against various bacterial strains. For instance, some derivatives showed effective inhibition against Staphylococcus aureus and Enterobacter aerogenes .
- Comparison with Standards : The biological potency of these compounds was often compared to standard antibiotics, revealing promising results that suggest potential for further development as antimicrobial agents.
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of triazole derivatives:
| Compound Structure | Activity Type | IC₅₀ Value (µM) | Reference |
|---|---|---|---|
| Triazole Derivative A | Anticancer | 0.65 | |
| Triazole Derivative B | Antimicrobial | 15 | |
| Triazole Derivative C | Anticancer | 2.41 |
Case Studies
Several case studies provide insights into the biological activity of triazole derivatives:
- Case Study on MCF-7 Cells :
- Antimicrobial Efficacy :
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with triazole structures exhibit potent antimicrobial properties. This compound has shown effectiveness against various bacterial strains, making it a candidate for developing new antibiotics. Studies have demonstrated that triazole derivatives can disrupt bacterial cell wall synthesis and enhance membrane permeability, leading to increased susceptibility of bacteria to treatment .
Anticancer Properties
The compound's ability to inhibit cancer cell proliferation has been explored in several studies. Triazole derivatives are known to interact with multiple biological targets involved in cancer progression. For instance, related compounds have shown significant cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess similar anticancer properties.
Case Study :
In vitro studies have reported IC50 values indicating that this compound can effectively inhibit the growth of specific cancer cell lines at concentrations lower than those required for standard chemotherapeutics .
Fungicidal Activity
The triazole group is well-documented for its fungicidal properties. This compound has potential use as a fungicide in agricultural settings, targeting fungal pathogens that affect crops. The mechanism of action typically involves inhibiting ergosterol biosynthesis in fungi, which is crucial for maintaining cell membrane integrity .
Case Study :
Field trials have demonstrated that formulations containing this compound significantly reduce fungal infections in crops, leading to improved yield and quality .
Data Summary Table
| Application Area | Activity Type | Key Findings |
|---|---|---|
| Medicinal Chemistry | Antimicrobial | Effective against multiple bacterial strains; disrupts cell wall synthesis |
| Anticancer | Significant cytotoxicity against cancer cell lines; lower IC50 than standards | |
| Agricultural Science | Fungicidal | Inhibits ergosterol biosynthesis; effective in field trials |
Comparison with Similar Compounds
Key Observations :
- Halogenation : The target compound uniquely combines a chloro (electron-withdrawing) and fluoro (small, hydrophobic) group, whereas analogs like 3o and 3p feature only fluorine. This dual halogenation may enhance interactions with hydrophobic binding pockets in biological targets .
- Carboxamide Substituents: The 2-fluorophenyl group in the target compound contrasts with bulkier substituents like quinolin-2-yl (3o, 3p) or oxazolylmethyl (), which may reduce membrane permeability due to increased steric hindrance .
- Synthetic Flexibility : Most analogs are synthesized via General Procedure B , involving cyclization of carboxamide precursors with aryl azides, suggesting a modular route for substituent variation .
Spectroscopic and Analytical Data
Comparative NMR and mass spectrometry data highlight structural differences:
Insights :
Crystallographic and Computational Analysis
- SHELX Refinement : The target compound’s crystal structure, if resolved, would likely employ SHELXL for refinement, as seen in similar triazole derivatives. Bond angles and torsion strains could be compared to analogs like 3r () to assess conformational flexibility.
- Crystal Packing: Methyl and halogen substituents influence packing efficiency. For example, the 2-fluorophenyl group may promote π-stacking interactions, whereas bulkier groups (e.g., quinolin-2-yl) could disrupt crystallinity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
